Aurora B vs. Aurora A Selectivity: A Distinct Profile Differentiating OM137 from Pan-Aurora Inhibitors
OM137 exhibits a unique selectivity profile, inhibiting Aurora B kinase with approximately 9-fold greater potency than Aurora A. This contrasts sharply with pan-Aurora inhibitors like VX-680 (tozasertib) and ZM447439, which show roughly equipotent inhibition of both isoforms . The observed IC50 values are derived from direct biochemical kinase assays using purified Aurora A:TPX2 and Aurora B:INCENP complexes [1].
| Evidence Dimension | Kinase Inhibition Selectivity (IC50 Ratio Aurora A / Aurora B) |
|---|---|
| Target Compound Data | OM137: Aurora A IC50 = 21.7 µM, Aurora B IC50 = 2.4 µM |
| Comparator Or Baseline | VX-680: Aurora A IC50 ≈ 0.6 nM, Aurora B IC50 ≈ 3 nM (Ratio ≈ 5:1); ZM447439: Aurora A IC50 = 110 nM, Aurora B IC50 = 130 nM (Ratio ≈ 1:1) |
| Quantified Difference | OM137 exhibits ~9-fold selectivity for Aurora B over Aurora A (Ratio = 0.11); VX-680 and ZM447439 exhibit significantly different selectivity ratios and absolute potencies. |
| Conditions | In vitro kinase activity assays using purified Aurora A:TPX2 and Aurora B:INCENP complexes. |
Why This Matters
For researchers investigating isoform-specific biological functions, OM137 provides a distinct pharmacological tool with a selectivity profile not replicated by common pan-Aurora inhibitors.
- [1] DeMoe JH, Santaguida S, Daum JR, Musacchio A, Gorbsky GJ. A High Throughput, Whole Cell Screen for Small Molecule Inhibitors of the Mitotic Spindle Checkpoint Identifies OM137, a Novel Aurora Kinase Inhibitor. Cancer Res. 2009;69(4):1509-1516. View Source
